PDE5 Inhibitory Potency: Vardenafil Exhibits the Lowest IC50 Among First-Generation PDE5 Inhibitors
Vardenafil demonstrates significantly higher potency against PDE5 compared to sildenafil, tadalafil, and avanafil in in vitro enzymatic assays. The mean IC50 value for vardenafil against PDE5 is 0.1 nM, which is 16-fold lower than sildenafil (1.6 nM), 40-fold lower than tadalafil (4.0 nM), and 52-fold lower than avanafil (5.2 nM) [1]. An independent study corroborates this high potency, reporting a geometric mean IC50 of 0.14 nM for vardenafil versus 3.5 nM for sildenafil and 6.74 nM for tadalafil [2]. This data confirms vardenafil as the most potent first-generation PDE5 inhibitor available for research.
| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (mean) [1]; 0.14 nM (geometric mean) [2] |
| Comparator Or Baseline | Sildenafil: 1.6 nM (mean) [1], 3.5 nM [2]; Tadalafil: 4.0 nM (mean) [1], 6.74 nM [2]; Avanafil: 5.2 nM [1] |
| Quantified Difference | Vardenafil is 16x more potent than sildenafil, 40x more potent than tadalafil, and 52x more potent than avanafil (based on mean IC50) [1]. |
| Conditions | In vitro enzymatic assay using native human PDE5 purified from platelets or corpus cavernosum [REFS-1, REFS-2]. |
Why This Matters
Higher potency at the target enzyme allows for lower effective concentrations in in vitro assays, reducing potential off-target effects and conserving valuable compound.
- [1] Gur S, et al. Table 3: Comparison of PDE5 inhibitors. Int J Clin Pract. 2014;68(10):1191-1203. View Source
- [2] Bischoff E. Table 1: PDE inhibition and selectivity. Nat Rev Drug Discov. 2004;3(9):739-740. View Source
